molecular formula C17H14F2N4OS B10942428 2-[4-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942428
M. Wt: 360.4 g/mol
InChI Key: SIVGATMNOCZTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

The synthesis of 2-[4-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluoromethoxy Group: This step typically involves the use of difluoromethyl ethers in the presence of a base.

    Ethylation and Methylation:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[4-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications :

    Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment due to its ability to inhibit CDK2, a protein involved in cell cycle regulation.

    Biological Research: The compound is used in studies to understand its effects on cell proliferation and apoptosis.

    Chemical Biology: It serves as a tool compound to study kinase signaling pathways.

    Industrial Applications: Potential use in the development of new pharmaceuticals and therapeutic agents.

Properties

Molecular Formula

C17H14F2N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C17H14F2N4OS/c1-3-12-9(2)25-16-13(12)15-21-14(22-23(15)8-20-16)10-4-6-11(7-5-10)24-17(18)19/h4-8,17H,3H2,1-2H3

InChI Key

SIVGATMNOCZTKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.